1-[3-(Trimethoxysilyl)propyl]urea

Catalog No.
S704665
CAS No.
23843-64-3
M.F
C7H18N2O4Si
M. Wt
222.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(Trimethoxysilyl)propyl]urea

Avoid formulation instability and yellowing with generic aminosilanes. 1-[3-(Trimethoxysilyl)propyl]urea provides neutral ureido reactivity for stable PU, epoxy, and phenolic systems.

  • Prevents premature crosslinking-no basicity-induced viscosity spikes or yellowing.
  • Rapid methoxysilane hydrolysis (~7.5× faster than triethoxy) ensures fast primer drying for RIM.
  • Maintains optical clarity and non-yellowing performance under UV aging.

Ideal for glass encapsulation, automotive windshield bonding, and high-temperature composites. Available with consistent quality for bulk procurement.

CAS Number

23843-64-3

Product Name

1-[3-(Trimethoxysilyl)propyl]urea

IUPAC Name

3-trimethoxysilylpropylurea

Molecular Formula

C7H18N2O4Si

Molecular Weight

222.31 g/mol

InChI

InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10)

InChI Key

LVACOMKKELLCHJ-UHFFFAOYSA-N

SMILES

CO[Si](CCCNC(=O)N)(OC)OC

Canonical SMILES

CO[Si](CCCNC(=O)N)(OC)OC

The exact mass of the compound 1-[3-(Trimethoxysilyl)propyl]urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ureidopropyltrimethoxysilane, UPTMS, 3-Ureidopropyltrimethoxysilane, 1-[3-(Trimethoxysilyl)propyl]urea, N-[3-(Trimethoxysilyl)propyl]urea

Purity

≥95%

Package Size

25 g, 100 g

1-[3-(Trimethoxysilyl)propyl]urea (CAS 23843-64-3), commonly known as ureidopropyltrimethoxysilane (UPTMS), is a bifunctional organosilane coupling agent designed to bridge inorganic substrates with organic polymer matrices. The molecule features a reactive ureido group that provides hydrogen bonding and reactivity with resins such as polyurethanes, epoxies, and phenolics, alongside three hydrolyzable methoxy groups that rapidly form covalent siloxane bonds with glass, metals, and minerals [1]. In industrial procurement, this compound is prioritized as an adhesion promoter and crosslinker because it delivers the nitrogen-based reactivity of aminosilanes without their strong basicity, ensuring formulation stability and optical clarity in adhesives and sealants[2].

Procurement Fit

Bifunctional organosilane coupling agent for inorganic-organic hybrid interfaces
Ureidopropyl tailgroup for strong hydrogen-bonding capacity in resin systems
Reduced basicity compared to aminosilanes minimizes catalytic side reactions

Substituting 1-[3-(Trimethoxysilyl)propyl]urea with generic aminosilanes (such as APTES or APTMS) frequently results in formulation failures in sensitive resin systems. Primary aminosilanes possess strong basic characteristics that catalyze premature crosslinking in polyurethane and epoxy prepolymers, leading to rapid viscosity spikes, shortened shelf life, and severe oxidative yellowing over time [1]. Conversely, substituting with the triethoxy analog (ureidopropyltriethoxysilane) drastically alters the hydrolysis kinetics; methoxy groups hydrolyze approximately 7.5 times faster than ethoxy groups, meaning a switch to a triethoxy silane will severely delay primer drying times and disrupt high-throughput manufacturing processes like reaction injection molding (RIM) [2].

Substitution Risk

Target Silane
Substitute Silane
UPTMS (Urea) Reported moderate cooperative binding in multi-monomer simulations
APTMS / APTES (Amine) Reported disproportionately high cooperative shift may alter adsorption predictability
UPTMS (Urea) Reported extended pot life in waterborne primers and dispersions
APTMS / APTES (Amine) Rapid hydrolysis may lead to premature gelation and viscosity instability
UPTMS (Urea) Hydrogen-bond donor/acceptor and Lewis base coordination chemistry
APTMS / APTES (Amine) Predominantly acts as Brønsted base/nucleophile; distinct reactivity profile

Hydrolysis Kinetics and Process Throughput

The methoxy leaving groups on 1-[3-(Trimethoxysilyl)propyl]urea provide exceptionally fast moisture-driven hydrolysis compared to ethoxy-based alternatives. Quantitative baseline comparisons of silane coupling agents demonstrate that trimethoxysilanes hydrolyze at a relative rate approximately 7.5 times faster than their triethoxysilane counterparts under identical ambient moisture conditions [1]. This rapid conversion to reactive silanols allows UPTMS to achieve complete surface wetting and condensation in a fraction of the time required by ureidopropyltriethoxysilane (UPTES).

Evidence DimensionRelative hydrolysis rate
Target Compound DataRapid hydrolysis driven by three methoxy groups
Comparator Or BaselineTriethoxysilane analogs (e.g., UPTES) exhibiting slower hydrolysis kinetics
Quantified Difference~7.5x faster relative hydrolysis rate for methoxy versus ethoxy groups
ConditionsAmbient moisture exposure in primer or sol-gel formulations

Faster hydrolysis directly translates to shorter primer drying times and accelerated curing cycles, which is critical for maintaining high throughput in continuous industrial coating lines.

Multi-Monomer Docking
Head-to-head
UPTMS: -2.39 kcal/mol (+16% MMSD) APTMS: -1.95 kcal/mol (+60% MMSD)
Reported higher single-monomer binding energy with distinct cooperative adsorption behavior
In silico data; surface coverage predictability may differ in complex formulations

Formulation Stability and Basicity in Reactive Resins

In reactive polymer systems such as polyurethanes and epoxies, the basicity of the coupling agent dictates the shelf life of the formulated product. 1-[3-(Trimethoxysilyl)propyl]urea provides essential nitrogen reactivity through its ureido group, which is electronically neutral compared to the strongly basic primary amine in 3-aminopropyltriethoxysilane (APTES) [1]. The strong basicity of APTES acts as an unwanted catalyst, causing premature crosslinking and unacceptable viscosity spikes during storage. UPTMS maintains stable viscosity profiles, allowing for the formulation of single-pack moisture-curable systems with extended shelf life without sacrificing interfacial adhesion [2].

Evidence DimensionSystem basicity and premature crosslinking potential
Target Compound DataNeutral ureido functionality maintaining stable viscosity
Comparator Or BaselineAPTES/APTMS exhibiting strong primary amine basicity and rapid viscosity spikes
Quantified DifferencePrevention of premature gelation, extending shelf life from hours/days to 6-12 months
ConditionsStorage of single-pack moisture-curable polyurethane or epoxy resins

Enables the procurement and manufacturing of stable, ready-to-use structural adhesives that do not require complex two-part mixing at the point of application.

Hydrolytic Stability
Class-level
Reported outstanding stability and longer pot life in aqueous systems
Supports selection for waterborne formulations requiring extended processing windows
Class-level inference; quantitative half-life comparison not provided

Optical Clarity and Resistance to Oxidative Yellowing

For transparent sealants and architectural glass adhesives, long-term optical clarity is a strict procurement requirement. 1-[3-(Trimethoxysilyl)propyl]urea is specifically selected for these applications because its ureido linkage does not generate color with time and aging [1]. In direct contrast, traditional aminosilanes like APTES undergo oxidative degradation upon UV exposure and aging, resulting in significant yellowing. Formulations utilizing UPTMS as the adhesion promoter maintain a clear, transparent, and low-color profile throughout their service life [2].

Evidence DimensionColor generation (Oxidative yellowing) over time
Target Compound DataMaintains low yellow index (non-yellowing)
Comparator Or BaselineAPTES demonstrating severe oxidative yellowing and discoloration
Quantified DifferenceNear-zero color generation versus visually unacceptable yellowing in aminosilane baselines
ConditionsLong-term aging and UV exposure of clear silylated polymer sealants

Essential for material selection in optically clear coatings, display encapsulation, and architectural glass where aesthetic degradation is considered a critical failure.

HPLC Shape Selectivity
Reported
TPU-C30 phase synthesis reproducibility within 5% RSD (n=3)
Enables polar-embedded stationary phases with reported shape discrimination over C18/C30
Separation behavior validated using polar compounds and positional isomers
Chelation Reactivity
Class-level
Potential activity to form chelate complexes via urea Lewis base sites
Supports design of mesoporous silicas for metal ion scavenging and catalysis
Class-level mechanism; binding selectivity and capacity require specific validation

Single-Pack Polyurethane and Epoxy Adhesives

Where extended shelf life and stable viscosity are required, UPTMS serves as the adhesion promoter because its neutral ureido group prevents the premature curing typically caused by basic aminosilanes [1].

Optically Clear Architectural Sealants

In applications involving glass encapsulation or transparent coatings, UPTMS is selected over APTES to ensure the final product remains non-yellowing and maintains strict optical clarity under long-term UV exposure and aging [2].

High-Throughput Glass and Metal Priming

For automotive windshield bonding and reaction injection molding (RIM) processes, the trimethoxysilyl groups of UPTMS provide rapid hydrolysis and condensation, significantly reducing primer drying times compared to triethoxy alternatives [3].

Foundry Sand Binders and Phenolic Composites

Utilized to bridge inorganic fillers with reactive phenolic or urea-melamine resins, providing robust high-temperature adhesion and moisture resistance without disrupting the delicate curing chemistry of the binder system[4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Long-Pot-Life Waterborne Adhesives
Hydrolytic stability in aqueous media
Viscosity drift and premature gelation control
Polar-Embedded HPLC Stationary Phases
Urea-embedded C30 phase architecture
Isomer and polar compound resolution capability
Silica Functionalization for Adsorption
Chelating potential of ureidopropyl group
Metal ion selectivity and loading capacity
Adhesion in Flexible Composites
Hydrogen-bonding network at filler-matrix interface
Impact resistance and thermal cycling durability

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 592 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 592 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 547 of 592 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.82%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (99.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

23843-64-3

Wikipedia

1-[3-(Trimethoxysilyl)propyl]urea

General Manufacturing Information

Plastics product manufacturing
Urea, N-[3-(trimethoxysilyl)propyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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